1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

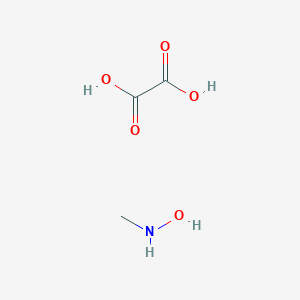

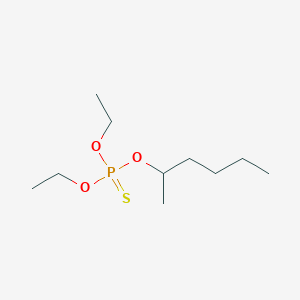

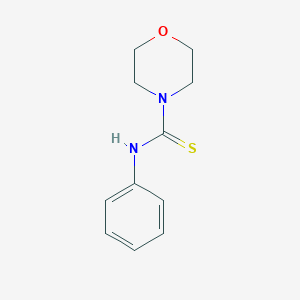

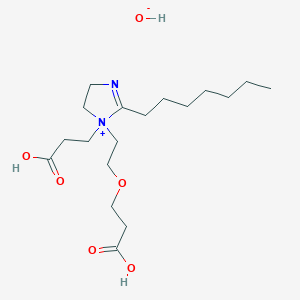

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide, also known as HEHEHP-IM or simply HEHEIM, is a chemical compound used in scientific research. It is a cationic surfactant with a positively charged imidazolinium head group and two carboxylic acid groups. HEHEHP-IM is synthesized through a multistep process that involves the reaction of heptanal with ethyl acrylate, followed by a series of chemical transformations.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is not fully understood, but it is believed to be related to its cationic nature and its ability to form micelles in solution. 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has a positively charged imidazolinium head group, which allows it to interact with negatively charged surfaces and particles. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide can form micelles in solution, which can encapsulate nanoparticles and prevent them from agglomerating.

Biochemical and Physiological Effects:

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms at high concentrations. Therefore, caution should be taken when handling 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide in the laboratory.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has several advantages for lab experiments. It is a highly effective surfactant and dispersant for nanoparticles, and it can improve the stability and dispersibility of various types of nanoparticles. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide can modify the surface properties of various materials, which can be useful for a wide range of applications. However, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is also toxic to aquatic organisms at high concentrations, and caution should be taken when handling it in the laboratory.

Zukünftige Richtungen

There are several future directions for research on 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide. One potential direction is to study its mechanism of action in more detail, in order to better understand how it interacts with nanoparticles and other materials. Another potential direction is to explore its potential applications in fields such as catalysis, drug delivery, and sensors. Finally, it may be useful to explore alternative synthesis methods for 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide, in order to improve its efficiency and reduce its environmental impact.

Synthesemethoden

The synthesis of 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide involves a multistep process that starts with the reaction of heptanal with ethyl acrylate to produce 2-heptyl-2-propenoic acid. This intermediate is then converted to 2-heptyl-2-oxazoline, which is subsequently reacted with ethylene oxide to produce 2-(2-heptyloxazolin-2-yl)ethanol. This compound is then reacted with chloroacetic acid to produce 2-(2-carboxyethoxy)ethyl-2-heptyloxazoline, which is further reacted with ethyl acrylate to produce 1-(2-(2-carboxyethoxy)ethyl)-2-heptylimidazoline. Finally, this compound is reacted with sodium hydroxide to produce 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is used in scientific research as a surfactant and a dispersant for nanoparticles. It has been shown to improve the stability and dispersibility of various types of nanoparticles, including gold, silver, and iron oxide nanoparticles. 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has also been used as a template for the synthesis of mesoporous silica nanoparticles and as a stabilizer for the synthesis of silver nanowires. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has been used to modify the surface properties of various materials, including glass, silicon, and graphene oxide.

Eigenschaften

CAS-Nummer |

14356-50-4 |

|---|---|

Produktname |

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide |

Molekularformel |

C18H34N2O6 |

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

3-[1-[2-(2-carboxyethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]propanoic acid;hydroxide |

InChI |

InChI=1S/C18H32N2O5.H2O/c1-2-3-4-5-6-7-16-19-10-12-20(16,11-8-17(21)22)13-15-25-14-9-18(23)24;/h2-15H2,1H3,(H-,21,22,23,24);1H2 |

InChI-Schlüssel |

BZJZWPWYDINUPI-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=NCC[N+]1(CCC(=O)O)CCOCCC(=O)O.[OH-] |

Kanonische SMILES |

CCCCCCCC1=NCC[N+]1(CCC(=O)O)CCOCCC(=O)O.[OH-] |

Andere CAS-Nummern |

14356-50-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.